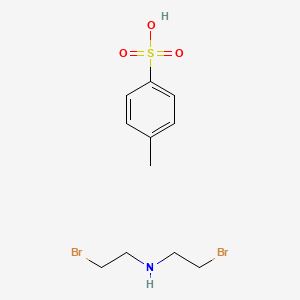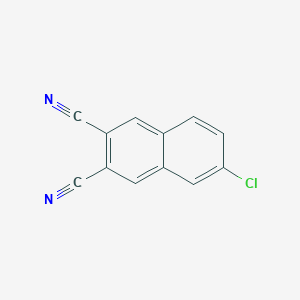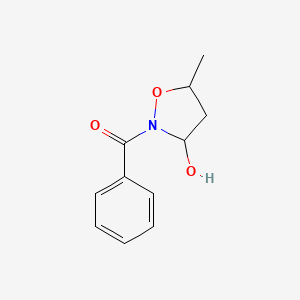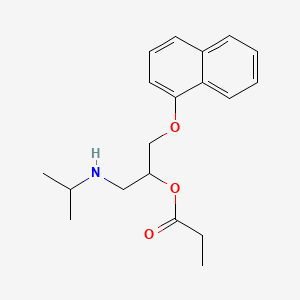
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is a chemical compound that belongs to the class of propanolamines. It is characterized by the presence of a naphthalen-1-yloxy group, a propan-2-ylamino group, and a propanoate ester. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol. Finally, the propanoate ester is formed by esterification with propanoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalen-1-yloxy group to naphthalen-1-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propan-2-ylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
The compound is studied for its potential biological activities, including its role as a beta-adrenergic antagonist. It is used in research related to cardiovascular diseases and other conditions involving the adrenergic system .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their effects on heart rate, blood pressure, and other physiological parameters .
Industry
In the industrial sector, this compound is used in the formulation of various products, including coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of conditions such as hypertension and cardiac arrhythmias .
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A well-known beta-adrenergic antagonist with similar structural features.
Atenolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Metoprolol: A beta-adrenergic antagonist used for similar therapeutic purposes.
Uniqueness
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its naphthalen-1-yloxy group contributes to its binding affinity and selectivity for beta-adrenergic receptors, making it a valuable compound in both research and therapeutic applications .
Propiedades
Número CAS |
111399-11-2 |
|---|---|
Fórmula molecular |
C19H25NO3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] propanoate |
InChI |
InChI=1S/C19H25NO3/c1-4-19(21)23-16(12-20-14(2)3)13-22-18-11-7-9-15-8-5-6-10-17(15)18/h5-11,14,16,20H,4,12-13H2,1-3H3 |
Clave InChI |
STQPPMUHHOLTIP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC(CNC(C)C)COC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
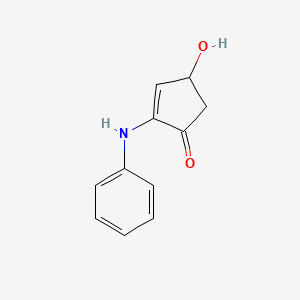
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
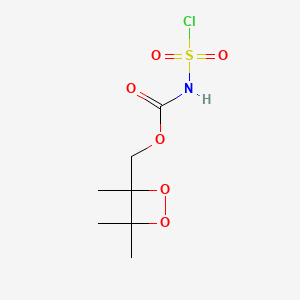
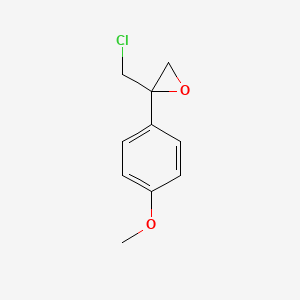
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
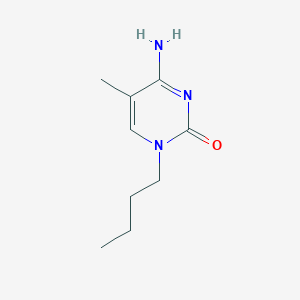
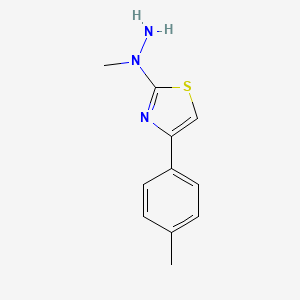
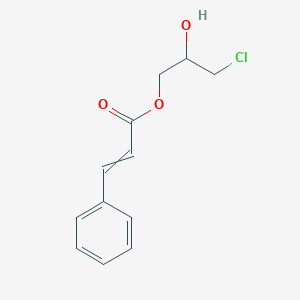
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
